23-Hydroxybetulinic acid

Beschreibung

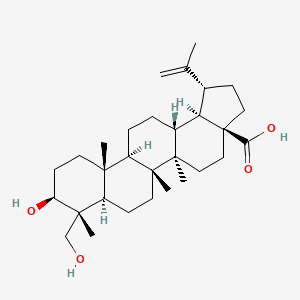

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85999-40-2 |

|---|---|

Molekularformel |

C30H48O4 |

Molekulargewicht |

472.7 g/mol |

IUPAC-Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20-,21+,22+,23-,24+,26-,27?,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

HXWLKAXCQLXHML-BCCUXYDHSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O |

Kanonische SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Considerations

Isolation and Identification from Botanical Sources

The isolation of 23-Hydroxybetulinic acid from plant material typically involves solvent extraction followed by various chromatographic techniques. A common procedure, particularly from its primary source, involves the extraction of the dried and powdered plant material (such as the rhizome) with a polar solvent like ethanol (B145695). tandfonline.com The resulting crude extract is then subjected to a series of purification steps. tandfonline.com

This process often includes liquid-liquid partitioning, for example, between butanol and water, to separate compounds based on their polarity. tandfonline.com The butanol fraction, which would contain the triterpenoids, is then concentrated and may be defatted using a nonpolar solvent like petroleum ether. tandfonline.com Final purification is achieved through column chromatography, utilizing stationary phases such as silica (B1680970) gel or C-18 reverse-phase columns to isolate the pure compound. tandfonline.com Its identification is confirmed using spectroscopic methods.

This compound has been isolated and identified from a number of plant species. The most significant and frequently cited source is Pulsatilla chinensis (Bunge) Regel, where it is a key bioactive component. nih.govtandfonline.comnih.gov It has also been reported in other genera. researchgate.netnih.gov

Below is a table of primary botanical sources from which this compound and its direct derivatives have been isolated.

| Botanical Source | Family | Plant Part | Isolated Compound(s) |

| Pulsatilla chinensis (Bunge) Regel | Ranunculaceae | Rhizome/Root | This compound nih.govtandfonline.com |

| Salvia spp. | Lamiaceae | Not Specified | This compound nih.gov |

| Paeonia lactiflora Pall. | Paeoniaceae | Not Specified | This compound nih.gov |

| Calothamnus quadrifidus R.Br | Myrtaceae | Leaves | Derivatives including 3-acetyl-23-hydroxy betulinic acid and 2,23-dihydroxy betulinic acid researchgate.net |

Biosynthetic Pathways and Precursor Relationships

The biosynthesis of this compound is intrinsically linked to the well-established pathway for pentacyclic triterpenoids, which originates from the mevalonate (B85504) pathway in plants. This foundational pathway produces the universal isoprene (B109036) precursors that are assembled into larger structures.

This compound is a hydroxylated derivative of betulinic acid, and therefore shares its core biosynthetic pathway. researchgate.netnih.gov The biosynthesis of betulinic acid involves two primary stages. researchgate.netresearchgate.net

Lupeol (B1675499) Synthesis : The process begins with acetyl-CoA, which is converted through a series of enzymatic reactions into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonate (MVA), isopentenyl pyrophosphate (IPP), and farnesyl diphosphate (B83284) (FPP). FPP is then dimerized to form squalene. researchgate.net Squalene undergoes cyclization, catalyzed by enzymes such as lupeol synthase, to form the pentacyclic triterpene skeleton of lupeol. researchgate.net

Oxidation to Betulinic Acid : The lupeol skeleton is subsequently modified. The critical step in forming betulinic acid is the oxidation of the methyl group at the C-28 position to a carboxylic acid. researchgate.net This oxidation is catalyzed by cytochrome P450 enzymes. researchgate.net

The formation of this compound represents a further modification of this pathway. It is biosynthesized from its direct precursor, betulinic acid, or a closely related intermediate. This final step involves a hydroxylation reaction, where a hydroxyl (-OH) group is added to the C-23 position of the betulinic acid structure. This step is likely catalyzed by a specific hydroxylase enzyme.

Preclinical Investigations of Biological Activities

Antineoplastic Efficacy in In Vitro Systems

23-Hydroxybetulinic acid (23-HBA) is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered scientific interest for its potential biological activities, including its effects against cancer cells. As a derivative of betulinic acid, it shares a similar chemical structure, which has prompted investigations into its own antineoplastic properties. Research has focused on its ability to inhibit the growth of various tumor cell lines in vitro, exploring its mechanisms of action which include inducing apoptosis (programmed cell death) and autophagy.

Studies have demonstrated that this compound exhibits inhibitory effects on the proliferation of a range of cancer cell lines. Its efficacy has been evaluated in cancers originating from various tissues, including the lung, liver, skin, blood, and colon. The mechanism of this inhibition often involves inducing cell cycle arrest and apoptosis through mitochondrial pathways. nih.gov Furthermore, extensive research has been conducted on synthetic derivatives of 23-HBA to enhance its antitumor efficacy and bioavailability, with some derivatives showing improved activity compared to the parent compound. nih.govnih.gov

The antiproliferative activity of this compound has been investigated against human non-small cell lung carcinoma. In the H1299 lung adenocarcinoma cell line, 23-HBA demonstrated a clear inhibitory effect on cell survival. nih.gov An MTT assay revealed that the survival rate of H1299 cells decreased as the concentration of 23-HBA increased. At a concentration of 60 µM, the cell survival rate was approximately 54.4%. nih.gov Further analysis showed that 23-HBA treatment causes the cells to arrest in the G1 phase of the cell cycle, thereby inhibiting proliferation. nih.gov While the A549 lung carcinoma cell line has been used in studies involving derivatives of 23-HBA, specific data on the direct antiproliferative effect of the parent compound on A549 and NCI-H23 cells is not extensively detailed in the reviewed literature. nih.gov

| Cell Line | Cancer Type | Observed Effects of this compound | Reference |

|---|---|---|---|

| H1299 | Lung Adenocarcinoma | Inhibited cell proliferation; cell survival rate of 54.4% at 60 µM. Induced G1 cell cycle arrest. | nih.gov |

| A549 | Lung Carcinoma | Utilized in studies with C-28 ester derivatives of 23-HBA. | nih.gov |

The efficacy of this compound and its derivatives against hepatocellular carcinoma (HCC) has been a subject of study. While direct inhibitory data for 23-HBA on these specific cell lines is limited, research on its derivatives has shown significant activity. For instance, a derivative known as B4G6 was found to inhibit the proliferation of HepG2, Hep3B, and BEL-7402 cell lines by inducing mitochondrial apoptosis. nih.gov Another piperazidine derivative of 23-HBA, referred to as B5G9, demonstrated excellent anti-HCC activity in vitro in the HepG2 cell line. researchgate.net C-28 ester derivatives of 23-HBA have also been evaluated for their cytotoxic activities against the BEL-7402 cell line. nih.gov These findings suggest that the this compound scaffold is a promising base for developing potent anti-HCC agents.

| Cell Line | Cancer Type | Observed Effects of this compound Derivatives | Reference |

|---|---|---|---|

| BEL-7402 | Hepatocellular Carcinoma | Derivatives (B4G6, C-28 esters) showed inhibitory and cytotoxic activities. | nih.govnih.gov |

| HepG2 | Hepatocellular Carcinoma | Derivatives (B4G6, B5G9) induced mitochondrial apoptosis and exhibited anti-HCC activity. | nih.govresearchgate.net |

| Hep3B | Hepatocellular Carcinoma | A derivative (B4G6) was shown to inhibit proliferation. | nih.gov |

This compound has shown activity against melanoma cells. In B16 melanoma cells, it has been demonstrated to reduce the mitochondrial membrane potential, a key event in the induction of apoptosis. nih.gov The parent compound's activity has been compared to its derivatives, with some modified versions showing stronger antitumor effects in B16 melanoma models. nih.gov Derivatives of 23-HBA have also been screened for their antiproliferative activity against A375 human melanoma cells, with several compounds exhibiting potent tumor growth inhibitory activity. researchgate.netresearchgate.net

| Cell Line | Cancer Type | Observed Effects of this compound and its Derivatives | Reference |

|---|---|---|---|

| B16 | Melanoma | 23-HBA reduced mitochondrial membrane potential and induced apoptosis. Some derivatives showed stronger activity than the parent compound. | nih.govnih.gov |

| A375 | Melanoma | Derivatives have shown potent antiproliferative activity. | researchgate.netresearchgate.net |

| G-361 | Melanoma | Data not available in the reviewed sources. |

The effects of this compound have been observed in leukemia cell lines. In HL-60 human promyelocytic leukemia cells, 23-HBA is capable of inducing beclin-1-dependent autophagy and apoptosis. nih.gov While the parent compound's activity is established, structural modifications have been explored to enhance its potency. A C-28 ester derivative of 23-HBA, compound 6i, showed potent antitumor activity with an IC50 value of 8.35 µM in HL-60 cells. nih.gov

| Cell Line | Cancer Type | Observed Effects of this compound and its Derivatives | Reference |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 23-HBA induced autophagy and apoptosis. A derivative (6i) had an IC50 of 8.35 µM. | nih.govnih.gov |

| K562 | Chronic Myelogenous Leukemia | Data not available in the reviewed sources. | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not available in the reviewed sources. |

In the context of colorectal cancer, this compound has been shown to influence cellular signaling pathways associated with apoptosis. In LoVo colon cancer cells, 23-HBA activates the p38 and JNK MAPK pathway-associated kinases. nih.gov The subsequent loss of mitochondrial membrane potential in these cells can trigger apoptosis through the mitochondrial pathway. nih.gov Additionally, the Caco-2 human colon adenocarcinoma cell line has been utilized in pharmacokinetic studies to analyze the cellular distribution and kinetics of this compound, confirming its interaction with colon cancer cells. nih.gov

| Cell Line | Cancer Type | Observed Effects of this compound | Reference |

|---|---|---|---|

| LoVo | Colorectal Adenocarcinoma | Activated p38 and JNK MAPK pathways, leading to apoptosis via the mitochondrial pathway. | nih.gov |

| Caco-2 | Colorectal Adenocarcinoma | Used in cellular pharmacokinetic studies of 23-HBA. | nih.gov |

| HCT-116 | Colorectal Carcinoma | Data not available in the reviewed sources. |

Inhibition of Cellular Proliferation Across Diverse Cancer Cell Lines

Ovarian Carcinoma (A2780)

Specific research findings on the direct effects of this compound on the ovarian carcinoma cell line A2780 are not detailed in the available preclinical investigations. Studies have more commonly explored the parent compound, betulinic acid, which has been shown to reduce the viability of A2780 cells and induce apoptosis in a concentration-dependent manner. nih.gov The A2780 cell line, established from an untreated patient with ovarian endometrioid adenocarcinoma, is frequently used in cancer research, particularly for studies involving cisplatin (B142131) resistance. ximbio.comcellosaurus.org

Cervical Carcinoma (HeLa)

Preclinical studies have indicated that this compound possesses inhibitory effects against human cervical carcinoma HeLa cells. tandfonline.com Research has shown that the compound can significantly inhibit the growth of this cell line, suggesting its potential as an anticancer agent. tandfonline.com The HeLa cell line, one of the most widely used human cell lines in biomedical research, was derived from a cervical cancer patient and is instrumental in cancer studies. mdpi.combrieflands.com The broader class of compounds to which this compound belongs, pentacyclic triterpenoids, has been investigated for inducing apoptosis in HeLa cells through mechanisms involving the endoplasmic reticulum pathway and a ROS-mediated mitochondrial pathway. nih.gov

Breast Carcinoma (MCF-7)

Direct and specific research findings detailing the effects of this compound on the breast carcinoma cell line MCF-7 are limited in the reviewed literature. The parent compound, betulinic acid, has been evaluated for its cytotoxicity in MCF-7 cells, where it was found to inhibit cell proliferation and induce apoptosis. nih.gov MCF-7 is a human breast adenocarcinoma cell line commonly used in studies of breast cancer. nih.gov

Cerebroma (SF-763, U-251)

This compound has served as a precursor for the synthesis of various derivatives that have been evaluated for their in vitro antitumor activities against the cerebroma cell line SF-763. nih.govsigmaaldrich.com These studies aim to explore how modifications to the chemical structure of this compound might enhance its cytotoxic activities against brain tumor cells. nih.gov

Induction of Programmed Cell Death (Apoptosis)

This compound is a cytotoxic agent that has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. sigmaaldrich.com One of the key mechanisms is its ability to cause depolarization of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. sigmaaldrich.comnih.gov

In human leukemia HL-60 cells, this compound induces growth arrest and apoptotic cell death. nih.gov This process is associated with the downregulation of the anti-apoptotic protein bcl-2 and a reduction in telomerase activity. nih.gov Furthermore, it can induce a specific form of programmed cell death known as autophagic apoptosis. nih.govtandfonline.com This is linked to the upregulation of the Beclin-1 gene, with Beclin-1 expression increasing as the concentration of this compound increases. tandfonline.comnih.gov Electron microscopy of HL-60 cells treated with the compound revealed the formation of numerous autophagic vacuoles. nih.gov The induction of apoptosis is both time- and dose-dependent. tandfonline.com

| Concentration (µM) | Percentage Increase of Apoptotic Cells (%) |

|---|---|

| 12.5 | 3.26 |

| 25.0 | 26.13 |

| 50.0 | 49.77 |

Data synthesized from research on HL-60 cells. tandfonline.com

Modulation of Cell Cycle Progression (e.g., G1 and S phase arrest)

| Cell Line | Observed Effect | Phase of Arrest |

|---|---|---|

| HL-60 | Retardation of G1/S phase | G1 |

| H1299 | Inhibition of proliferation | G1 |

| HMECs | Blocking of cell cycle | S |

Data compiled from studies on various cell lines. tandfonline.comnih.govnih.govspandidos-publications.com

Inhibition of Angiogenesis (e.g., effects on human microvascular endothelial cells (HUVECs))

This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. spandidos-publications.comnih.gov Its anti-angiogenic effects have been studied in vitro using human microvascular endothelial cells (HMECs). nih.gov The compound significantly inhibits the proliferation of HMECs, with one study reporting an IC50 value of 40.44 mg/L. nih.gov

The mechanism of angiogenesis inhibition involves several actions. This compound hinders the migration and tubule formation of endothelial cells in a dose-dependent manner. nih.gov It can also block HMECs in the S phase of the cell cycle. spandidos-publications.com Furthermore, treatment with this compound has been observed to reduce the expression of CD31, a key molecule involved in endothelial cell adhesion and angiogenesis, in HMECs. nih.gov These findings suggest that this compound is a promising anti-angiogenic agent. nih.gov

| Activity | Cell Model | Observed Finding |

|---|---|---|

| Inhibition of Proliferation | HMECs | IC50 of 40.44 mg/L |

| Inhibition of Migration | Endothelial Cells | Dose-dependent inhibition |

| Inhibition of Tubule Formation | Endothelial Cells | Dose-dependent inhibition |

| Reduction of Protein Expression | HMECs | Reduced expression of CD31 |

Data based on in vitro studies. nih.gov

Modulation of Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) poses a major challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. This compound has been investigated for its potential to counteract this phenomenon.

A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing intracellular drug concentrations to sublethal levels. nih.gov P-glycoprotein (P-gp), encoded by the MDR1 gene, is a prominent member of this family. nih.gov

Research indicates that 23-HBA can interact with and inhibit the function of P-gp. sciltp.comresearchgate.net Unlike its structurally similar counterpart, Betulinic acid (BA), 23-HBA has demonstrated a stronger ability to inhibit P-gp activity. sciltp.comresearchgate.net Molecular docking and MDR1 shift assays have suggested that while both 23-HBA and BA interact with P-gp, their binding affinities and sites differ. sciltp.comresearchgate.net This interaction leads to a change in P-gp's activity and its ability to transport substrates. sciltp.com Studies using Madin-Darby canine kidney (MDCK-MDR1) and Caco-2 cells, which overexpress P-gp, have shown that 23-HBA can inhibit the transport of known P-gp substrates like vincristine (B1662923) and digoxin (B3395198) in a dose-dependent manner. sciltp.comresearchgate.net

Interestingly, while 23-HBA inhibits the pumping function of P-gp, it does not appear to be a significant substrate for P-gp itself. sciltp.comresearchgate.net Furthermore, some derivatives of 23-HBA, such as B5H7, have been shown to reverse doxorubicin (B1662922) resistance by inhibiting the transport function of P-gp without altering the protein's expression levels or its ATPase activity. nih.gov

The practical outcome of P-gp inhibition is the re-sensitization of resistant cancer cells to conventional chemotherapeutic agents. 23-HBA has been shown to effectively enhance the cytotoxicity of anticancer drugs in resistant cell lines.

In adriamycin-resistant human breast cancer cells (MCF-7/ADR), 23-HBA increased the cells' sensitivity to drugs like adriamycin (ADR) and vincristine (VCR). sciltp.comresearchgate.net This effect was accompanied by a significant increase in the intracellular accumulation of these drugs in the MCF-7/ADR cells. sciltp.comresearchgate.net

Similarly, derivatives of 23-HBA have demonstrated potent chemo-sensitizing effects in doxorubicin-resistant human liver cancer cells (HepG2/ADM). The morpholine (B109124) derivative B5H7 was found to enhance the cytotoxicity of doxorubicin in HepG2/ADM cells by increasing the intracellular accumulation of P-gp substrates. nih.gov Other bipiperidinyl derivatives of 23-HBA, namely DABB and DHBB, also potently sensitized HepG2/ADM and MCF-7/ADR cells to P-gp substrates like doxorubicin, vincristine, and paclitaxel (B517696). frontiersin.org This sensitization was achieved by inhibiting the efflux function of P-gp. frontiersin.org

| Compound | Cell Line | Chemotherapeutic Agent | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | MCF-7/ADR | Adriamycin, Vincristine | Increased cytotoxicity and intracellular drug accumulation | sciltp.com, researchgate.net |

| B5H7 (23-HBA derivative) | HepG2/ADM | Doxorubicin | Enhanced cytotoxicity and intracellular drug accumulation | nih.gov |

| DABB & DHBB (23-HBA derivatives) | HepG2/ADM, MCF-7/ADR | Doxorubicin, Vincristine, Paclitaxel | Enhanced cytotoxicity via inhibition of P-gp efflux function | frontiersin.org |

Antiviral Activities

Beyond its anticancer potential, this compound has been noted for its antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). sciltp.com While much of the detailed mechanistic research has focused on derivatives of the parent compound, betulinic acid, 23-HBA itself is recognized as having anti-HIV activity. nih.gov

Derivatives of betulinic acid are known to be potent and selective inhibitors of HIV-1. nih.gov Depending on the specific chemical modifications, these compounds can interfere with different stages of the viral life cycle. nih.gov Modifications at the C-28 position of the betulinic acid structure have yielded compounds that inhibit HIV-1 entry by targeting the viral envelope glycoprotein (B1211001) gp120. nih.gov Conversely, modifications at the C-3 position can lead to compounds that inhibit a specific step in HIV-1 maturation. nih.govnih.gov The betulinic acid derivative IC9564, for instance, has been identified as a potent HIV-1 entry inhibitor that blocks envelope-mediated membrane fusion. unc.edu These findings highlight the potential of the betulinic acid scaffold, to which 23-HBA belongs, as a source for developing novel antiviral agents.

Anti-inflammatory and Immunomodulatory Effects

This compound also exhibits significant anti-inflammatory and immunomodulatory activities, which have been investigated in preclinical models of intestinal inflammation.

Ulcerative colitis (UC) is an inflammatory bowel disease characterized by chronic inflammation of the colon. In a mouse model where acute UC was induced by dextran (B179266) sodium sulfate (B86663) (DSS), oral administration of 23-HBA demonstrated a significant protective effect. sciltp.comresearchgate.net

| Parameter | Effect of 23-HBA Treatment | Reference |

|---|---|---|

| Body Weight | Significantly increased compared to model group | sciltp.com, researchgate.net |

| Colon Length | Significantly increased compared to model group | sciltp.com, researchgate.net |

| Disease Activity Index (DAI) | Significantly decreased compared to model group | sciltp.com, researchgate.net |

| Histopathology | Mitigated intestinal damage, reduced inflammatory infiltration and edema | sciltp.com, researchgate.net |

At the molecular level, 23-HBA was found to modulate the inflammatory response by regulating the production of cytokines and key inflammatory proteins. It suppressed the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the colon tissues. sciltp.com Concurrently, it promoted the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). sciltp.com

The underlying mechanism for these effects appears to be linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. sciltp.comresearchgate.net The NF-κB pathway is a critical regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. sciltp.com 23-HBA was shown to inhibit the expression of proteins such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and NF-κB p65, both in the colon tissues of the DSS-treated mice and in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). sciltp.com These findings suggest that 23-HBA alleviates experimental colitis by inhibiting the NF-κB signaling pathway. nih.govsciltp.com

Modulation of Myeloid-Derived Suppressor Cells

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are key drivers of immune suppression within the tumor microenvironment. Their accumulation in tumors is associated with the inhibition of T-cell and natural killer (NK) cell functions, thereby facilitating tumor immune evasion. Emerging research into the immunomodulatory properties of triterpenoids, a class of compounds to which this compound belongs, suggests a potential role in counteracting MDSC-mediated immunosuppression.

While direct studies on the effect of this compound on MDSCs are not yet available, investigations into structurally related compounds provide valuable insights. Triterpenoids, in general, have been shown to possess anti-inflammatory and immunomodulatory activities. For instance, synthetic triterpenoids have been demonstrated to block the immune suppressive functions of MDSCs. This is a significant finding, as targeting MDSCs is considered a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.

One of the key mechanisms by which MDSCs suppress the immune system is through the production of reactive oxygen species (ROS). Some synthetic triterpenoids have been found to reduce ROS levels within MDSCs, thereby neutralizing their suppressive activity without affecting the viability of these cells. This selective modulation of function is a desirable attribute for therapeutic agents. The table below summarizes the observed effects of a synthetic triterpenoid on MDSC function in preclinical models.

| Experimental Model | Compound | Observed Effect on MDSCs | Impact on Immune Response |

|---|---|---|---|

| MC38 colon carcinoma (mouse) | CDDO-Me (synthetic triterpenoid) | Abrogation of immune suppressive activity | Enhanced anti-tumor effect of cancer vaccines |

| Lewis lung carcinoma (mouse) | CDDO-Me (synthetic triterpenoid) | Elimination of suppressive activity | Not specified |

| EL-4 thymoma (mouse) | CDDO-Me (synthetic triterpenoid) | Elimination of suppressive activity | Not specified |

| Peripheral blood from renal cell cancer and soft tissue sarcoma patients | CDDO-Me (synthetic triterpenoid) | Abrogation of immune suppressive activity in vitro | Not specified |

| Peripheral blood from pancreatic cancer patients | CDDO-Me (synthetic triterpenoid) | No change in the number of MDSCs, but improved immune response | Improved immune response |

Furthermore, compounds derived from Pulsatilla species, the plant family from which this compound is isolated, have demonstrated immunomodulatory effects. Saponins from Pulsatilla have been shown to influence cytokine production, which can, in turn, affect the function of various immune cells, including MDSCs. nih.gov

Given that this compound shares the core triterpenoid structure with compounds known to modulate MDSCs, it is plausible that it may also possess similar activities. However, it is crucial to emphasize that this remains a hypothesis pending direct experimental verification. Future preclinical investigations are warranted to explore the specific effects of this compound on the differentiation, accumulation, and suppressive functions of MDSCs. Such studies would be instrumental in determining its potential as an immunomodulatory agent in cancer therapy.

Molecular and Cellular Mechanisms of Biological Action

Mitochondrial Pathway Perturbation

The intrinsic pathway of apoptosis is a critical mechanism for programmed cell death, with mitochondria playing a central role. 23-Hydroxybetulinic acid has been shown to engage this pathway by directly affecting mitochondrial integrity and function.

A key initiating event in the mitochondrial apoptotic cascade is the disruption of the mitochondrial membrane potential (ΔΨm). Studies have demonstrated that this compound can induce a reduction in ΔΨm in various cancer cell lines. For instance, it has been shown to decrease the mitochondrial membrane potential in melanoma (B16) and colon cancer (LoVo) cells, which can trigger apoptosis through the mitochondrial pathway nih.gov. A piperazidine derivative of this compound, known as B5G9, also induces a collapse of the mitochondrial membrane potential in hepatocellular carcinoma cells researchgate.net. The loss of ΔΨm is a critical indicator of mitochondrial dysfunction and a commitment point for apoptosis.

Table 1: Effect of this compound and its Derivatives on Mitochondrial Membrane Potential

| Compound | Cell Line | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |

|---|---|---|---|

| This compound | Melanoma (B16) | Reduction | nih.gov |

| This compound | Colon Cancer (LoVo) | Loss of potential | nih.gov |

Following the loss of mitochondrial membrane potential, the permeability of the outer mitochondrial membrane increases, a process known as mitochondrial outer membrane permeabilization (MOMP) nih.gov. This event leads to the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytoplasm nih.govresearchgate.net. Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome. This complex initiates a cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis by cleaving various cellular substrates. While the reduction in mitochondrial membrane potential by this compound strongly implies the subsequent release of cytochrome c and caspase activation, direct studies detailing this specific sequence for the compound are part of the broader understanding of the intrinsic apoptotic pathway it initiates nih.gov.

The Bcl-2 (B-cell lymphoma 2) family of proteins are the primary regulators of MOMP and, consequently, the mitochondrial apoptotic pathway nih.govnih.gov. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that preserve mitochondrial integrity and pro-apoptotic members (e.g., Bax, Bak, Bad) that promote it nih.govnih.gov. The balance between these opposing factions determines the cell's fate.

Research has shown that this compound can modulate this critical balance. Specifically, treatment of human leukemia HL-60 cells with this compound resulted in the downregulation of the anti-apoptotic protein Bcl-2 nih.gov. By decreasing the expression of Bcl-2, the compound shifts the cellular equilibrium towards apoptosis, facilitating the action of pro-apoptotic proteins like Bax and Bak at the mitochondrial membrane nih.govnih.gov. This alteration is a crucial mechanism by which this compound exerts its pro-apoptotic effects.

Table 2: Effect of this compound on Bcl-2 Family Proteins

| Compound | Cell Line | Target Protein | Observed Effect | Reference |

|---|

Regulation of Cellular Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial transducers of extracellular signals to cellular responses, controlling processes like proliferation, differentiation, and apoptosis nih.gov. This compound has been found to modulate MAPK signaling in a context-dependent manner. For example, it has been reported to inhibit the activation of the MAPK pathway in a mouse model of acute ulcerative colitis nih.gov. Conversely, in LoVo colon cancer cells, it was shown to activate the p38 and JNK MAPK pathways nih.gov. Furthermore, it has been demonstrated to disrupt MAPK signaling pathways in mouse models of hepatocellular carcinoma, contributing to reduced tumorigenesis nih.gov. This variability indicates that the effect of this compound on the MAPK cascade is dependent on the specific cellular environment and pathway branch.

The ERK1/2 pathway is a well-characterized branch of the MAPK signaling cascade. It consists of a kinase series where Raf phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases, ERK1 and ERK2 nih.govmdpi.com. The activation of ERK1/2 requires dual phosphorylation on specific threonine and tyrosine residues within their activation loop mdpi.com.

Studies on the parent compound, betulinic acid, have shown that it can induce the phosphorylation and activation of ERK1/2 in non-small-cell lung cancer cells frontiersin.org. This activation, however, may function as a pro-survival feedback mechanism, as co-treatment with a MEK inhibitor (which prevents ERK1/2 phosphorylation) synergistically enhances the anti-cancer effects of betulinic acid frontiersin.org. While these findings relate to the parent compound, they suggest that the modulation of the MEK-ERK axis is a relevant mechanism of action for this class of triterpenoids.

Table 3: Effect of the Parent Compound Betulinic Acid on the ERK Pathway

| Compound | Cell Line | Target Protein | Observed Effect | Reference |

|---|

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

p38 and JNK Pathway Activation

This compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cellular responses to external stressors. Specifically, 23-HBA has been demonstrated to activate the p38 and c-Jun N-terminal kinase (JNK) pathway-associated kinases in LoVo colon cancer cells nih.gov. The activation of these stress-activated pathways is a key component of its mechanism for inducing apoptosis in cancer cells nih.gov.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Inhibition

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. While various triterpenoids are known to induce apoptosis through the modulation of this pathway, direct evidence for this compound's inhibitory effect is still emerging. However, studies on its parent compound, betulinic acid, have shown that it can inhibit the PI3K/Akt signaling pathway in a dose-dependent manner in human cervical cancer cells nih.gov. This inhibition is associated with an increase in the expression of cell cycle inhibitors and the induction of apoptosis nih.gov. Further research is needed to confirm a similar mechanism for this compound.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Regulation

This compound has demonstrated potent regulatory effects on the NF-κB signaling pathway, a key mediator of inflammatory responses sciltp.com. In studies using a mouse model of ulcerative colitis, 23-HBA treatment was found to significantly inhibit the NF-κB pathway in colon tissues sciltp.com. This was evidenced by the decreased protein expression of key inflammatory mediators regulated by NF-κB, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) sciltp.comresearchgate.net. Furthermore, 23-HBA directly inhibited the expression of the NF-κB p65 subunit, a critical component of the canonical NF-κB activation pathway sciltp.comresearchgate.net. These findings suggest that the anti-inflammatory effects of 23-HBA are mediated, at least in part, through its regulation of NF-κB signaling sciltp.com.

| Target Protein | Observed Effect in Colon Tissue/Macrophages | Reference |

|---|---|---|

| NF-κB p65 | Inhibited protein expression | sciltp.comresearchgate.net |

| COX-2 | Inhibited protein expression | sciltp.comresearchgate.net |

| iNOS | Inhibited protein expression | sciltp.comresearchgate.net |

| Pro-inflammatory Cytokines (IL-1β, IL-6) | Decreased levels | sciltp.comresearchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Involvement

Peroxisome proliferator-activated receptor gamma (PPAR-γ) has been identified as a molecular target for this compound, particularly in the context of cancer nih.govnih.gov. In lung adenocarcinoma cells, 23-HBA treatment was found to increase the expression of PPAR-γ nih.gov. This is significant as PPAR-γ may function as a tumor suppressor gene in this type of cancer nih.gov. The mechanism of action for 23-HBA in inhibiting lung adenocarcinoma cell proliferation is linked to the PPAR signaling pathway nih.govnih.gov.

| Cell Line | Observed Effect | Significance | Reference |

|---|---|---|---|

| Lung Adenocarcinoma Cells | Increased expression of PPAR-γ | PPAR-γ may act as a tumor suppressor. | nih.gov |

Signal Transducer and Activator of Transcription 6 (STAT6) Pathway Inhibition

This compound has been shown to modulate immune responses by interfering with the STAT6 signaling pathway nih.gov. In a study investigating chemotherapy resistance in colorectal cancer, 23-HBA was found to inhibit the polarization of M2 macrophages, a process dependent on STAT6 nih.gov. Mechanistically, 23-HBA prevented the phosphorylation and subsequent nuclear translocation of the STAT6 protein in macrophages nih.gov. This action inhibited the release of the M2-related cytokine interleukin-10 (IL-10) and consequently interfered with the activation of the IL-10/STAT3/Bcl-2 signaling pathway in cancer cells, thereby reducing M2 macrophage-induced chemoresistance nih.gov.

Telomerase Activity Down-regulation

A key mechanism underlying the anticancer potential of this compound is its ability to down-regulate telomerase activity. In human leukemia HL-60 cells, the induction of apoptosis by 23-HBA was associated with a concurrent decrease in telomerase activity nih.govnih.gov. Telomerase is an enzyme crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells. Its inhibition is a significant strategy in cancer therapy. The reduction in telomerase activity, along with the down-regulation of the anti-apoptotic protein Bcl-2, contributes to the apoptotic cell death observed in these cells upon treatment with 23-HBA nih.govnih.gov.

Synthetic Strategies and Chemical Derivatization

Semi-Synthesis from Natural Precursors

23-Hydroxybetulinic acid is a naturally occurring analogue of the more abundant betulinic acid and betulin (B1666924), which are widespread in the plant kingdom, particularly in the bark of birch trees. While it can be directly isolated from sources like the root of Pulsatilla chinensis, semi-synthesis from more readily available precursors like betulinic acid or betulin represents a viable strategy for its production.

The structural similarity between these compounds, differing primarily in the oxidation state at C-28 and the presence of a hydroxyl group at C-23, allows for established chemical transformations. The synthesis of betulinic acid from betulin, for example, is a well-documented process that typically involves the selective oxidation of the primary hydroxyl group at the C-28 position. A similar strategic hydroxylation at the C-23 position of betulinic acid or a related precursor would yield this compound. This approach is crucial for generating a sufficient supply of the parent compound for further derivatization studies.

Structural Modification Approaches

Structural modifications of this compound are undertaken to explore structure-activity relationships (SAR) and improve its pharmacological profile. These modifications have led to the development of derivatives with enhanced potency and specific biological targets.

The C-28 carboxylic acid is a primary target for modification, as alterations at this position can significantly impact the compound's polarity and, consequently, its antitumor activity. A common strategy involves the synthesis of C-28 ester derivatives.

In a representative synthetic scheme, this compound first has its hydroxyl groups protected, for instance, through acetylation using acetic anhydride (B1165640) in pyridine (B92270). The resulting intermediate is then activated at the C-28 carboxylic acid, often by converting it to an acyl chloride with oxalyl chloride. This activated intermediate can then react with various alcohols or amines to yield a diverse library of ester or amide derivatives. Another approach involves the direct treatment of protected this compound with various anhydrides, such as succinic or phthalic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to produce C-28 ester derivatives with terminal carboxylic acid groups. These modifications have been shown to yield compounds with improved cytotoxic activities against various cancer cell lines compared to the parent compound.

Table 1: Synthesis of C-28 Ester Derivatives of this compound

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | Acetic Anhydride (Ac₂O), Pyridine | Protection of C-3 and C-23 hydroxyl groups via acetylation. |

| 2 | Oxalyl Chloride ((COCl)₂), CH₂Cl₂ | Activation of the C-28 carboxylic acid to form an acyl chloride. |

| 3 | Various Alcohols (R-OH) or Anhydrides (R₂(CO)₂O), DMAP | Formation of the final C-28 ester derivatives. |

This interactive table summarizes a general synthetic procedure for C-28 esterification.

The C-23 hydroxyl group offers another site for chemical modification to generate novel derivatives. Strategies at this position often involve acylation or the introduction of reporter groups for biological studies. For example, the C-23 hydroxyl group, along with the C-3 hydroxyl, can be readily acetylated using acetic anhydride in pyridine to yield diacetylated products.

More sophisticated functionalizations have also been reported. In one study, the C-23 hydroxyl group was utilized as an anchor point for attaching fluorescent coumarin (B35378) dyes. This was achieved through esterification reactions, creating probes that allow for live-cell imaging to better understand the mechanisms of anticancer action of this compound. These modifications highlight the utility of the C-23 position for creating tool compounds and potentially modulating biological activity.

To further enhance therapeutic potential, specific chemical moieties with known biological functions have been conjugated to the this compound scaffold.

While extensively studied for betulinic acid, the conjugation of amino acids to this compound is a promising strategy for improving water solubility and selective cytotoxicity. For the closely related betulinic acid, amino acids have been coupled at the C-28 carboxylic acid position. This approach typically involves activating the carboxylic acid and then reacting it with the amino group of an amino acid ester, followed by deprotection. Such conjugates of betulinic acid have demonstrated improved water solubility and potent antitumor activity, suggesting that similar modifications to this compound could yield derivatives with enhanced pharmacological properties.

A novel approach to creating potent anticancer agents involves the synthesis of hybrid molecules that combine the cytotoxic properties of this compound with the signaling functions of nitric oxide (NO). Furoxans (1,2,5-oxadiazole-N-oxides) are a well-known class of heterocyclic compounds that can release NO in the presence of thiols.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,23-O-Diacetyl betulinic acid |

| Acetic anhydride |

| Amino acids |

| Betulin |

| Betulinic acid |

| Coumarin |

| 4-Dimethylaminopyridine (DMAP) |

| Furoxan |

| Nitric oxide |

| Oxalyl chloride |

| Phthalic anhydride |

| Pyridine |

Introduction of Specific Chemical Moieties

Morpholine (B109124) Derivatives

The modification of the this compound scaffold has been explored to overcome mechanisms of drug resistance in cancer cells, such as those mediated by P-glycoprotein (P-gp). While direct morpholine derivatives are a subject of ongoing research, structurally related piperidinyl derivatives have been shown to act as specific P-gp-reversing agents. These derivatives significantly enhance the cytotoxicity of conventional chemotherapy drugs like doxorubicin (B1662922), vincristine (B1662923), and paclitaxel (B517696) in multidrug-resistant (MDR) cancer cells. This suggests that the introduction of saturated heterocyclic moieties is a promising strategy for developing agents that can re-sensitize cancer cells to existing treatments.

3-oxo Derivatives

A series of novel derivatives of 3-oxo-23-hydroxybetulinic acid have been designed and synthesized to evaluate their antiproliferative activity against various cancer cell lines. The majority of these synthesized derivatives demonstrated more significant antitumor activity than the parent compound. One particular derivative, compound 10e , showed the most potent activity against B16, SF-763, and BEL-7402 cells. In vivo studies using H22 and B16 xenograft mouse models, this compound inhibited tumor growth by 51.8% and 62.7%, respectively, which is comparable to the effects of established chemotherapy agents cyclophosphamide (B585) and 5-fluorouracil (B62378).

| Compound | B16 | SF-763 | BEL-7402 |

|---|---|---|---|

| 10e | 5.85 | 6.23 | 7.22 |

Fluorescent Probes for Cellular Tracking

To investigate the anticancer mechanism of this compound (23-HBA), fluorescent probes have been developed. These probes are created by conjugating 23-HBA with fluorescent dyes, such as coumarin, typically at the C-23 hydroxyl group. This strategic placement allows for the attachment of a bulky fluorescent group without diminishing the compound's inherent ability to inhibit cancer cell growth.

Studies using a representative fluorescent probe, 26c , in B16F10 melanoma cells revealed that the probe is rapidly taken up by the cells in a dose-dependent manner. Cellular localization experiments using organelle-specific dyes demonstrated that the probe primarily accumulates in the mitochondria. This finding provides direct visual evidence that mitochondria are a key site of action for 23-HBA. Further investigation suggested that the mitochondrial pathway is involved in the apoptosis (programmed cell death) induced by this compound. These fluorescent probes serve as critical tools for live-cell imaging and for elucidating the molecular mechanisms underlying the antitumor activity of 23-HBA.

Novel Synthetic Routes to Analogues

The development of novel synthetic routes has enabled the creation of a wide array of this compound analogues with improved biological activity. Structural modifications have been systematically carried out on the natural compound to explore structure-activity relationships.

One significant route involves the synthesis of C-28 ester derivatives. Starting from this compound, which can be isolated from the root of Pulsatilla chinensis, a series of ester derivatives were prepared. This approach has yielded compounds with impressive cytotoxic activities against various human tumor cell lines. For example, compound 6i from one such series exhibited potent antitumor activity, particularly against HL-60 cells, and showed in vivo antitumor effects comparable to cyclophosphamide in a H22 liver tumor model and 5-fluorouracil in a B16 melanoma model. These results underscore that modifications at the 28-carboxylic acid position can significantly impact the compound's antitumor potency.

Extensive synthetic efforts have produced a large number of derivatives, with many exhibiting more potent tumor growth inhibitory activity than the original compound. Several derivatives have been identified as particularly promising, with IC₅₀ values below 10 μM across multiple cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 11.21 |

| BEL-7402 | 10.15 |

| SF-763 | 9.87 |

| B16 | 10.53 |

| HL-60 | 8.35 |

Structure Activity Relationship Sar Studies

Impact of C-23 Modifications on Biological Activity

Modifications at the C-23 position of 23-hydroxybetulinic acid have been shown to have a profound impact on its antiproliferative activity. A study involving the synthesis of a series of C-23 modified derivatives and their evaluation against a panel of cancer cell lines (A2780, A375, B16, MCF-7, and HepG2) revealed that most of the synthesized derivatives exhibited more potent antiproliferative activity than the parent compound, this compound (HBA). nih.gov

Among the synthesized compounds, derivative 6e was identified as the most potent, with IC₅₀ values of 2.14 μM, 2.89 μM, and 3.97 μM against A2780, B16, and MCF-7 cells, respectively. nih.gov Further mechanistic studies showed that compound 6e could induce the generation of intracellular reactive oxygen species (ROS) and reduce the mitochondrial membrane potential in B16 cells in a dose-dependent manner. nih.gov Western blot analysis also indicated that this compound downregulated the anti-apoptotic protein Bcl-2 and upregulated the pro-apoptotic protein Bax, leading to the activation of caspase 3 and subsequent cell apoptosis. nih.gov Moreover, compound 6e was found to significantly inhibit the phosphorylation of key signaling proteins MEK, ERK, and Akt, without affecting their total expression levels. nih.gov The in vivo antitumor activity of compound 6e was also validated in a B16 melanoma mouse model, where it demonstrated a tumor inhibitory ratio of 68.4% at a dose of 30 mg/kg. nih.gov

These findings underscore the critical role of the C-23 position in modulating the anticancer properties of this compound, providing a valuable framework for the design of new and more effective derivatives.

Role of C-28 Derivatization in Efficacy and Properties

The C-28 carboxylic acid group of this compound is another key site for chemical modification to enhance its therapeutic efficacy. nih.govresearchgate.netmdpi.com Studies have shown that the polarity and the length of the carbon chain at the C-28 position have a significant impact on the antitumor activity. nih.govresearchgate.netmdpi.com

A series of C-28 ester derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activities against five human tumor cell lines. nih.govscilit.com Most of these derivatives displayed better cytotoxic activities than both betulinic acid and this compound. nih.gov Specifically, compounds with a carboxylic acid substituent at the end of the C-28 side chain, along with appropriate length and flexibility, exhibited stronger cytotoxicity. nih.gov Among these, compound 6i was found to be the most potent, with an IC₅₀ value of 8.35 µM in HL-60 cells. nih.govscilit.com In vivo studies also showed that compound 6i had antitumor activity comparable to cyclophosphamide (B585) in an H22 liver tumor model and to 5-fluorouracil (B62378) in a B16 melanoma model. nih.govscilit.com

In addition to esters, a series of 28-amide derivatives have also been synthesized and evaluated. nih.gov The biological evaluation of these amide derivatives against five cancer cell lines (A549, BEL-7402, SF-763, B16, and HL-60) indicated that compound 6g possessed the most effective antitumor activity, with an IC₅₀ value of 10.47 μM against HL-60 cells. nih.gov In vivo testing further confirmed that compound 6g exhibited activity comparable to cyclophosphamide against H22 liver tumors and 5-fluorouracil against B16 melanoma in mice. nih.gov

These results highlight that derivatization at the C-28 position, through either esterification or amidation, is a viable strategy for improving the anticancer properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For this compound derivatives, 3D-QSAR models have been developed to understand the structural requirements for their antitumor activity. magtechjournal.combvsalud.org

One study utilized the Topomer CoMFA (Comparative Molecular Field Analysis) method to analyze a set of thirty-four this compound derivatives. magtechjournal.combvsalud.org This approach resulted in a satisfactory substructure-based Topomer CoMFA model with a cross-validated correlation coefficient (q²) of 0.521 and a non-cross-validated correlation coefficient (r²) of 0.873, indicating good predictive capability. magtechjournal.com Such models are valuable for designing new derivatives with potentially higher antitumor activities. magtechjournal.com

While specific QSAR studies on a broad range of this compound derivatives are somewhat limited in the public domain, extensive QSAR analyses have been performed on the closely related betulinic acid and its derivatives. nih.govnih.govnih.gov These studies, often employing CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis), have provided insights into the structural features that favor activity. For instance, at the C-3 position, non-bulky, negatively charged, and hydrophobic groups are generally favored, while at the C-28 position, bulky, positively charged, and hydrophobic groups tend to increase activity. nih.gov These findings from betulinic acid derivatives can often be extrapolated to guide the design of novel this compound analogs.

Molecular Docking and Binding Affinity Studies (e.g., with P-glycoprotein, GPa)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the molecular level.

P-glycoprotein (P-gp): Molecular docking studies have been conducted to investigate the interaction between this compound and P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.gov The results indicated that this compound binds to P-gp, with the hydroxyl group at the C-23 position forming hydrogen bonds with the amino acid residues LEU 971 and SER 975 of the protein. nih.gov This interaction is different from that of betulinic acid, which primarily interacts through its C-28 carboxyl group with SER975 and SER725. nih.gov The binding energy for this compound with P-gp was calculated to be -8.07 kcal/mol, suggesting a stable interaction. nih.gov This interaction with P-gp is believed to contribute to the ability of this compound to reverse multidrug resistance. nih.gov

Topoisomerase I (Topo I): In a study that combined 3D-QSAR with molecular docking, the interactions between this compound derivatives and topoisomerase I (Topo I) were investigated. magtechjournal.com The Surflex-dock analysis revealed that these derivatives interact with several key amino acid residues in the active site of Topo I, including Lys532, Arg488, Arg590, and Arg364, primarily through hydrogen bonds. magtechjournal.com

Glycogen (B147801) Phosphorylase (GPa): While direct and detailed molecular docking studies specifically for this compound with glycogen phosphorylase a (GPa) are not extensively reported in the provided search results, the inhibition of GPa by related compounds suggests a potential binding interaction. Glycogen phosphorylase is a target for the development of antihyperglycemic agents. uclan.ac.uknih.gov The general mechanism of inhibition for many compounds involves binding to the active site, often where the natural substrate or allosteric regulators bind. uclan.ac.uknih.gov Further specific docking studies would be necessary to elucidate the precise binding mode of this compound with GPa.

Advanced Analytical Methodologies for Research Applications

Quantitative Bioanalysis in Biological Matrices

To understand the pharmacokinetic profile of 23-Hydroxybetulinic acid, sensitive and reliable methods for its quantification in biological matrices are essential.

A sensitive and reproducible high-performance liquid chromatography/mass spectrometric (HPLC/MS) method has been developed and validated for the quantification of this compound in cellular samples and plasma. nih.govnih.gov One such method was developed to measure trace concentrations in cell suspension and culture medium for cellular kinetic studies. nih.gov The sample preparation typically involves liquid-liquid extraction from the biological matrix using solvents like diethyl ether or methylene (B1212753) chloride. nih.govnih.gov

The analysis is performed using a reversed-phase HPLC system, such as a Zorbax Extend-C18 column, coupled with a mass spectrometer equipped with an electrospray ionization (ESI) interface operating in negative ion mode. nih.govnih.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often containing additives like triethylamine, is used to achieve separation. nih.gov Detection is carried out using selected ion monitoring (SIM), targeting the specific mass-to-charge ratio (m/z) of this compound, which is typically m/z 471. nih.gov

Validation of these methods demonstrates good linearity over a wide concentration range, for instance, from 1.0 to 1000.0 nM in cell suspension and culture medium. nih.gov The methods show acceptable intra- and inter-batch accuracy and precision, with coefficients of variation generally below 5%. nih.gov The limit of quantitation has been reported to be as low as 2 ng/mL in mouse plasma. nih.gov

| Parameter | Details | Source(s) |

| Instrumentation | High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) | nih.govnih.gov |

| Sample Preparation | Liquid-Liquid Extraction (e.g., with diethyl ether, methylene chloride) | nih.govnih.gov |

| Chromatographic Column | Zorbax Extend-C18, Shim-pack velox C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile and water with additives (e.g., triethylamine, formic acid) | nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI), negative ion mode | nih.gov |

| Detection | Selected Ion Monitoring (SIM) at m/z 471 | nih.gov |

| Linear Range | 1.0-1000.0 nM (in cell suspension and culture medium) | nih.gov |

| Limit of Quantitation | 2 ng/mL (in mouse plasma) | nih.gov |

| Intra-day CV | 3.0% | nih.gov |

| Inter-day CV | 4.8% | nih.gov |

The validated HPLC/MS method has been successfully applied to investigate the cellular pharmacokinetics of this compound. nih.gov Such studies are crucial for understanding the compound's distribution and kinetics at its site of action. For example, the method was used to study the compound in a human colon adenocarcinoma cell line (Caco-2). nih.gov These investigations help determine the rate and extent of cellular uptake and distribution. The ability to measure concentrations of this compound in different cultured cell lines provides a valuable tool for preclinical research. nih.gov More recent studies in 2024 have further detailed the pharmacokinetic profile in rats, noting rapid absorption and elimination with an oral bioavailability of 12.9%. nih.govbohrium.com

Cellular and Molecular Imaging Techniques

Visualizing the distribution of this compound within living cells provides direct evidence of its cellular targets and helps to elucidate its mechanism of action.

To overcome the challenge that this compound itself is non-fluorescent, researchers have designed and synthesized fluorescently labeled probes. nih.gov This involves chemically linking a fluorescent dye, such as coumarin (B35378), to the 23-hydroxyl group of the this compound molecule. nih.gov The design of these probes is critical, ensuring that the addition of the fluorescent tag does not significantly impair the compound's inherent biological activity. nih.gov

These fluorescent probes serve as powerful tools for fluorescence-based cell-imaging strategies, allowing for the real-time monitoring of the compound in living cells with high sensitivity. nih.gov Studies using these probes have demonstrated that they are rapidly taken up by cancer cells, such as B16F10 melanoma cells, in a dose-dependent manner. nih.govnih.gov This enables qualitative and quantitative investigation of its cellular uptake. nih.gov

A key application of fluorescent probes is determining the subcellular destination of this compound. nih.gov Through co-localization experiments with organelle-specific dyes, the primary site of accumulation for the this compound fluorescent probes has been identified. nih.govnih.gov

In these studies, cells are simultaneously stained with the 23-HBA probe and dyes that specifically illuminate certain organelles, such as MitoTracker for mitochondria, LysoTracker for lysosomes, or DAPI for the nucleus. nih.gov By overlapping the fluorescent images, researchers have observed significant co-localization between the 23-HBA probe and the mitochondrial dye. nih.gov In contrast, minimal overlap was seen with dyes for the lysosome or nucleus. nih.gov This provides direct visual evidence that mitochondria are the main subcellular destination for this compound, suggesting that its mechanism of action involves the mitochondrial pathway of apoptosis. nih.govnih.gov

Biochemical and Cell-Based Assays

A variety of biochemical and cell-based assays are employed to evaluate the biological activity of this compound and its derivatives. A common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. nih.gov This assay has been used to determine the cytotoxic activities and IC₅₀ values of this compound and its synthetic derivatives against a panel of cancer cell lines, including human lung carcinoma (A549), human hepatoma (BEL-7402), and human leukemia (HL-60). nih.gov

To investigate the mechanisms underlying its cytotoxic effects, further assays are utilized. Flow cytometry is used to quantify apoptosis and analyze the cell cycle, revealing that this compound can induce growth arrest and apoptotic cell death. nih.govcaymanchem.com For instance, it has been shown to halt the cell cycle at the S phase in K562 cells. caymanchem.com The apoptotic process induced by the compound is associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and a loss of the mitochondrial membrane potential. nih.govcaymanchem.com Furthermore, a PCR-based telomeric repeat amplification protocol (TRAP) assay has been used to show that this compound can inhibit telomerase activity in HL-60 cells, another potential mechanism for its anticancer effects. nih.gov

| Cell Line | Assay Type | Finding | Source(s) |

| K562, B16, HeLa | Proliferation Assay | IC₅₀ values of 39.9, 78.5, and 80 µM, respectively | caymanchem.com |

| HUVEC | Proliferation Assay | IC₅₀ value of 94.8 µM | caymanchem.com |

| HL-60 | Flow Cytometry | Induced apoptosis and down-regulation of Bcl-2 | nih.gov |

| K562 | Flow Cytometry | Halts cell cycle at S phase, loss of mitochondrial membrane potential | caymanchem.com |

| HL-60 | TRAP Assay | Inhibition of telomerase activity | nih.gov |

Cell Viability and Proliferation Assays (e.g., MTT)

A fundamental step in evaluating the biological potential of this compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. abcam.comsigmaaldrich.compromega.de This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, which can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. abcam.comnih.gov The amount of formazan produced, which is quantified by measuring the absorbance of the solubilized crystals, is directly proportional to the number of viable cells. abcam.comnih.gov

The procedure typically involves seeding cells in a 96-well plate, exposing them to varying concentrations of the test compound, and incubating for a defined period. nih.gov Subsequently, the MTT solution is added, and after an incubation period of one to four hours, a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326) is used to dissolve the formazan crystals. promega.denih.govnih.gov The absorbance is then read using a spectrophotometer, commonly at a wavelength of 570 nm. nih.govnih.gov A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the compound. abcam.com

Interactive Data Table: Key Parameters of the MTT Assay

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Assay Principle | Enzymatic reduction of MTT to formazan by viable cells. abcam.com | Colorimetric |

| Substrate | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). abcam.com | 0.2–0.5 mg/ml final concentration. promega.denih.gov |

| Incubation Time | Duration of cell exposure to MTT. | 1 to 4 hours at 37°C. nih.gov |

| Detection Method | Spectrophotometric measurement of formazan. nih.gov | Absorbance at 570 nm. nih.gov |

| Output | Optical Density (OD) values proportional to cell viability. nih.gov | - |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool for detailed analysis of how this compound affects the cell cycle and induces apoptosis (programmed cell death). nih.govcapes.gov.br This technology allows for the rapid, multi-parametric analysis of individual cells within a large population. capes.gov.br

For cell cycle analysis, cells are typically fixed in ethanol (B145695) and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). nih.gov The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). capes.gov.br By treating cells with this compound and analyzing the cell cycle distribution, researchers can determine if the compound causes cell cycle arrest at a specific phase.

To study apoptosis, flow cytometry is often used in conjunction with annexin (B1180172) V and PI staining. nih.govthermofisher.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. thermofisher.com Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like Alexa Fluor 488) and can bind to these exposed PS residues, identifying early apoptotic cells. thermofisher.com PI is a nucleic acid stain that is unable to cross the membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red. thermofisher.com This dual-staining method allows for the differentiation of live cells (annexin V- and PI-negative), early apoptotic cells (annexin V-positive, PI-negative), and late apoptotic or necrotic cells (annexin V- and PI-positive). thermofisher.com Research has shown that this compound can induce apoptotic cell death in human leukemia HL-60 cells, an effect that can be quantified using this flow cytometry-based method. nih.gov

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is a key technique used to detect and quantify the expression levels of specific proteins within a cell, providing insights into the molecular pathways affected by this compound. nih.govnih.govsygnaturediscovery.com This method involves separating proteins from cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid support membrane (such as nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. nih.govresearchgate.net

The primary antibody binds to the protein of interest, and a secondary antibody, which is conjugated to an enzyme or a fluorescent molecule, binds to the primary antibody. researchgate.net This allows for the visualization and quantification of the target protein. For instance, studies on this compound have used Western blotting to demonstrate its effect on the expression of proteins involved in apoptosis, such as the Bcl-2 family of proteins. nih.gov Specifically, it was found that the apoptotic events induced by this compound were associated with a concurrent down-regulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, Western blotting is crucial for phosphorylation profiling, which examines the phosphorylation state of proteins. Phosphorylation is a key post-translational modification that can activate or deactivate proteins, playing a critical role in cell signaling. By using antibodies that specifically recognize the phosphorylated form of a protein, researchers can assess the activity of signaling pathways.

Interactive Data Table: Steps in Western Blotting

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | Cells are lysed to release their proteins. | To create a protein extract for analysis. nih.gov |

| 2. Gel Electrophoresis | Proteins are separated by size using SDS-PAGE. | To resolve individual proteins from the complex mixture. nih.gov |

| 3. Protein Transfer | Separated proteins are transferred from the gel to a membrane. | To immobilize proteins for antibody detection. researchgate.net |

| 4. Blocking | The membrane is incubated with a blocking agent (e.g., nonfat milk). | To prevent non-specific binding of antibodies. nih.gov |

| 5. Antibody Incubation | The membrane is incubated with primary and then secondary antibodies. | To specifically detect the target protein. researchgate.net |

| 6. Detection | The signal from the secondary antibody is detected. | To visualize and quantify the protein of interest. sygnaturediscovery.com |

Gene Expression Profiling (e.g., Microarray Analysis)

Gene expression profiling techniques, such as microarray analysis, provide a broad overview of the changes in gene activity in response to treatment with this compound. nih.govnih.gov Microarrays consist of a solid surface onto which thousands of known DNA sequences (probes) are attached. nih.gov

In a typical experiment, messenger RNA (mRNA) is extracted from both control and treated cells. This mRNA is then reverse-transcribed into complementary DNA (cDNA), which is labeled with a fluorescent dye. The labeled cDNA is then hybridized to the microarray. The amount of labeled cDNA that binds to each probe is proportional to the expression level of the corresponding gene. By comparing the fluorescence intensities between the control and treated samples, researchers can identify genes that are up-regulated or down-regulated by the compound. nih.gov This information can reveal the broader cellular pathways and biological processes that are modulated by this compound, offering clues about its mechanism of action. For example, such an analysis could identify if the compound affects genes involved in cell cycle control, apoptosis, or inflammatory responses.

Enzyme Activity Assays (e.g., Telomerase, Glycogen (B147801) Phosphorylase)

Enzyme activity assays are crucial for determining the direct or indirect effects of this compound on specific enzymes. assaygenie.com These assays measure the rate at which an enzyme converts its substrate into a product.

One important enzyme that has been studied in relation to this compound is telomerase. nih.gov Telomerase is an enzyme that is active in most cancer cells and is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govnih.gov Its activity is essential for the unlimited proliferation of cancer cells. nih.govnih.gov The telomeric repeat amplification protocol (TRAP) is a highly sensitive PCR-based assay used to detect telomerase activity. springernature.com This assay involves the extension of an oligonucleotide by telomerase, followed by the amplification of the extension products via PCR. springernature.com Research has demonstrated that this compound can lead to a decrease in telomerase activity in human leukemia HL-60 cells, suggesting a potential mechanism for its anti-cancer effects. nih.gov

While specific studies on the effect of this compound on glycogen phosphorylase are not as prominent in the provided context, assays for this enzyme are also well-established. Glycogen phosphorylase is a key enzyme in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. Its activity can be measured by monitoring the production of glucose-1-phosphate or the consumption of inorganic phosphate.

In Silico Modeling and Bioinformatics

In addition to wet-lab experiments, computational approaches are increasingly used to predict and understand the interactions of compounds like this compound with biological targets.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govelsevierpure.com This method is used to predict the binding affinity and mode of interaction between the ligand and the active site of the target protein. nih.gov The process involves generating a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding energy for each conformation. nih.gov The conformation with the lowest binding energy is considered the most likely binding mode. nih.gov

Molecular docking simulations can help to identify potential protein targets for this compound and to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov This information can guide further experimental studies to validate the predicted targets and can also aid in the design of more potent and selective derivatives of the compound. For example, if docking studies suggest that this compound binds to a particular enzyme, enzyme activity assays can then be performed to confirm this prediction.

Bioinformatics Analysis of Gene and Pathway Enrichment (e.g., KEGG, Gene Ontology)

Bioinformatics analyses, specifically utilizing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, have been instrumental in elucidating the molecular mechanisms underlying the effects of this compound (23-HBA). These powerful computational tools allow researchers to identify and interpret the complex biological processes, cellular components, and molecular functions associated with the genes and proteins that are targeted by 23-HBA.

One significant study investigating the impact of 23-HBA on lung adenocarcinoma cells employed comprehensive bioinformatics approaches to map its mechanism of action. nih.gov The research team utilized databases such as GeneCards, Swiss target prediction, DisGeNET, and the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) to identify genes associated with 23-HBA. nih.govnih.gov Subsequent GO and KEGG analyses of these target genes revealed significant enrichment in several key biological pathways. nih.gov

The analyses demonstrated that the pathways with the highest degree of enrichment were involved in critical cellular processes including:

Immunity and Inflammation nih.gov

Vascular Function nih.gov

Cell Proliferation and Differentiation nih.gov

Development and Apoptosis nih.gov

Gene Ontology (GO) Enrichment Analysis

GO analysis categorizes gene products according to three main domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). In the context of 23-HBA research, this analysis helps to pinpoint the specific biological phenomena influenced by the compound.

| Category | Enriched GO Terms |

| Biological Process | Cell Proliferation, Cell Cycle Arrest, Apoptosis, Inflammatory Response |

| Cellular Component | Mitochondria, Nucleus |

| Molecular Function | Receptor Binding, Enzyme Inhibitor Activity |

This table is a representative summary based on the described research findings.

Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Analysis

KEGG pathway analysis provides a deeper understanding of the systemic functions of genes by mapping them to known signaling and metabolic pathways. For 23-HBA, this analysis has been crucial in identifying the primary signaling cascades it modulates.

A key finding from the investigation into its effects on lung adenocarcinoma was the significant enrichment of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway . nih.govnih.govspandidos-publications.com This pathway is known to play a pivotal role in regulating cellular differentiation, metabolism, and inflammation. The study identified PPAR-γ as a primary target of 23-HBA, functioning as a tumor suppressor gene in this context. nih.govnih.gov The interaction of 23-HBA with the PPAR signaling pathway was further linked to the production of mitochondrial reactive oxygen species (ROS), which can trigger apoptosis in cancer cells. nih.govnih.gov

| Pathway ID | Pathway Name | Significantly Enriched |

| hsa03320 | PPAR signaling pathway | Yes |

This table highlights the most significantly enriched pathway as identified in the referenced study.

The bioinformatics-driven approach has been fundamental in building a mechanistic understanding of how this compound exerts its biological effects, particularly its anti-cancer properties. By integrating data from multiple sources and employing sophisticated analytical tools, researchers can construct a detailed picture of the compound's interactions at a molecular level.

Future Directions and Translational Research Perspectives

Elucidation of Undefined Molecular Targets